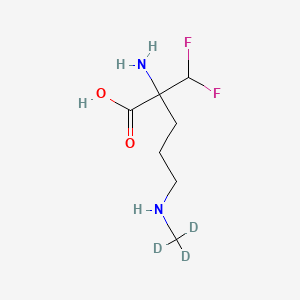
N5-Methyl eflornithine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N5-Methyl eflornithine-d3 is a deuterated derivative of eflornithine, a well-known inhibitor of ornithine decarboxylase. This compound is primarily used in scientific research to study the polyamine biosynthetic pathway and its implications in various diseases, including cancer and viral infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N5-Methyl eflornithine-d3 involves the incorporation of deuterium atoms into the eflornithine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the efficient and cost-effective production of the compound. This includes the use of high-purity deuterated reagents and advanced purification methods to achieve the desired level of deuteration .
Analyse Des Réactions Chimiques
Types of Reactions
N5-Methyl eflornithine-d3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of this compound can yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
N5-Methyl eflornithine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the polyamine biosynthetic pathway and its role in various chemical processes.
Biology: Helps in understanding the biological functions of polyamines and their involvement in cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer and viral infections.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mécanisme D'action
N5-Methyl eflornithine-d3 exerts its effects by irreversibly inhibiting the enzyme ornithine decarboxylase. This enzyme is the first and rate-limiting step in the biosynthesis of polyamines, which are essential for cell growth and differentiation. By inhibiting this enzyme, this compound disrupts the production of polyamines, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Difluoromethylornithine (DFMO): Another well-known inhibitor of ornithine decarboxylase.
Eflornithine: The non-deuterated form of N5-Methyl eflornithine-d3.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can provide insights into the metabolic pathways and mechanisms of action that are not possible with non-deuterated compounds. This makes it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C7H14F2N2O2 |
|---|---|
Poids moléculaire |
199.21 g/mol |
Nom IUPAC |
2-amino-2-(difluoromethyl)-5-(trideuteriomethylamino)pentanoic acid |
InChI |
InChI=1S/C7H14F2N2O2/c1-11-4-2-3-7(10,5(8)9)6(12)13/h5,11H,2-4,10H2,1H3,(H,12,13)/i1D3 |
Clé InChI |
IAISNVSOJVYYQO-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NCCCC(C(F)F)(C(=O)O)N |
SMILES canonique |
CNCCCC(C(F)F)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-5-[2-methyl-8-[(4-phenylphenyl)methoxy]imidazo[1,2-a]pyridin-3-yl]pyridine-2-carboxamide;hydrochloride](/img/structure/B12424117.png)
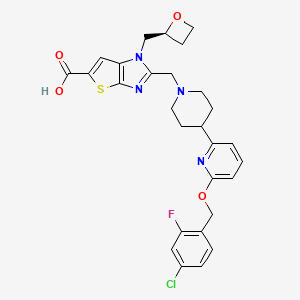



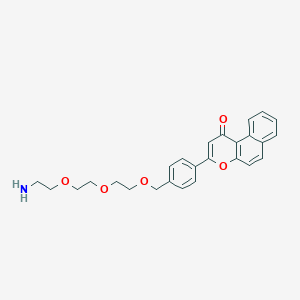
![1-Ethyl-8-(4-Ethylphenyl)-5-Methyl-1,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide](/img/structure/B12424152.png)
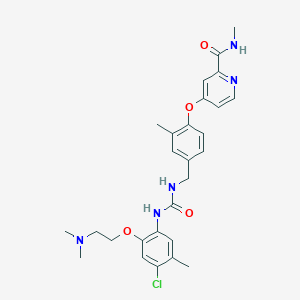



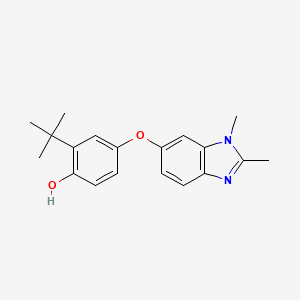
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one](/img/structure/B12424200.png)
![(3R)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12424202.png)
